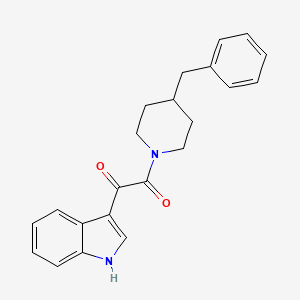

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that combines a piperidine ring with an indole moiety. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The presence of both the piperidine and indole structures suggests it may interact with various biological targets, making it a candidate for drug development.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is:

Formation of the Piperidine Ring: Starting with a benzylamine derivative, the piperidine ring is formed through cyclization reactions.

Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Coupling Reaction: The final step involves coupling the piperidine and indole structures through a condensation reaction, often using reagents like acetic anhydride or similar catalysts.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve:

Batch Reactors: For precise control over reaction conditions.

Continuous Flow Reactors: For large-scale production, ensuring consistent quality and yield.

Purification Techniques: Such as recrystallization, chromatography, or distillation to obtain the pure compound.

Análisis De Reacciones Químicas

Alkylation and Acylation

-

Indole formation : The indole core is often synthesized via cyclization reactions. For example, the indole moiety may be derived from 6-hydroxy-1H-indole through methylation or other functional group transformations .

-

Piperidine coupling : The 4-benzylpiperidinyl group is introduced via alkylation or acylation. Reagents like 4-benzylpiperidine hydrochloride are commonly used, often under catalytic conditions (e.g., microwave irradiation) .

Diketone Core Formation

The ethane-1,2-dione (diketone) core is a critical structural feature. Synthesis methods include:

-

Ugi four-component reaction (U-4CR) : Used to construct cyclic diketones, followed by transformations to introduce substituents .

-

Acylation : Direct coupling of the piperidine and indole moieties via acylation, often using carbonyl reagents.

Key Chemical Reactions

The compound undergoes reactions characteristic of its functional groups, including nucleophilic attacks on the diketone and electrophilic substitutions on the indole ring.

Nucleophilic Addition

The diketone moiety is susceptible to nucleophilic attack. Example reactions:

-

Hydrolysis : Under basic conditions, the diketone may hydrolyze to form diacids or undergo ring-opening reactions.

-

Enamine formation : Reactions with amines (e.g., proline) can form enamine intermediates, enabling further transformations like cycloadditions .

Electrophilic Substitution

The indole ring undergoes electrophilic substitution at positions 3 or 5:

-

Acetylation : Introduction of acetyl groups via Friedel-Crafts acylation .

-

Alkylation : Coupling with alkylating agents (e.g., benzyl halides) .

Cycloaddition Reactions

The indole moiety may participate in [3+2] cycloadditions (e.g., azide-alkyne cycloaddition) to form triazoles, though this requires activation of the azide precursor .

Ugi Four-Component Reaction (U-4CR)

This method involves the reaction of an amine, ketone, isocyanide, and carboxylic acid to form a bis-amide. Subsequent transformations introduce the indole and piperidine moieties .

Demethylation with BBr₃

Methoxy groups on the indole ring are converted to hydroxyl groups using boron tribromide (BBr₃) in dichloromethane (DCM). This step is critical for functionalizing the indole moiety .

Structural and Functional Data

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further research and development. Notably, its structural components suggest potential interactions with various biological targets.

Neuropharmacological Applications

The compound's structure is reminiscent of molecules studied for their effects on neurotransmitter systems. For example, compounds with similar piperidine and indole moieties have been investigated for their roles as NMDA receptor antagonists, which are crucial in neuroprotection and pain management . The potential for this compound to interact with neural pathways warrants further exploration in the context of neurodegenerative diseases.

Inhibition of Enzymatic Activity

The compound has potential as an acetylcholinesterase inhibitor. Acetylcholinesterase inhibitors are critical in treating conditions like Alzheimer's disease by preventing the breakdown of acetylcholine, thus enhancing cholinergic transmission . The design of hybrids incorporating piperidine structures has shown efficacy in inhibiting acetylcholinesterase, suggesting that 1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione could be similarly effective.

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods involving the reaction of piperidine derivatives with indole-based compounds. The synthetic pathways often focus on optimizing yield and purity while exploring modifications to enhance biological activity.

Table: Synthetic Pathways for Piperidine Derivatives

| Reaction Type | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| N-Alkylation | Benzyl chloride + Piperidine | Base (e.g., NaOH), solvent | 85 |

| Indole Coupling | Indole + Ethane dione derivative | Heat (reflux), catalyst | 75 |

| Cyclization | Piperidine derivative + Indole | Acidic conditions | 70 |

Case Studies

Several studies have explored the pharmacological profiles of compounds similar to this compound:

- Neuroprotective Effects : A study demonstrated that certain piperidine derivatives could protect neurons from oxidative stress-induced damage, highlighting their potential in treating neurodegenerative diseases .

- Antimicrobial Efficacy : Another investigation into piperidine compounds revealed significant antimicrobial activity against various pathogens, suggesting that modifications to the benzylpiperidine structure could enhance efficacy against resistant strains .

- Enzyme Inhibition Studies : Research into related compounds as acetylcholinesterase inhibitors showed promising results with low IC50 values, indicating strong inhibition capabilities which could translate to therapeutic applications for cognitive disorders .

Mecanismo De Acción

The mechanism of action of 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione involves its interaction with specific molecular targets:

Molecular Targets: It may bind to neurotransmitter receptors or enzymes, modulating their activity.

Pathways Involved: The compound could influence signaling pathways related to neurotransmission, potentially affecting mood, cognition, or pain perception.

Comparación Con Compuestos Similares

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanone: Lacks the dione group, potentially altering its reactivity and biological activity.

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethanol: Contains an alcohol group instead of a dione, affecting its solubility and interaction with biological targets.

Uniqueness: 1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is unique due to the presence of both the piperidine and indole structures, which may confer distinct pharmacological properties. Its ability to undergo various chemical reactions also makes it a versatile compound for research and industrial applications.

Actividad Biológica

1-(4-Benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound integrates a piperidine ring with an indole moiety, suggesting interactions with various biological targets, which may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H25N3O2, with a molecular weight of approximately 374.5 g/mol. The structure features a piperidine ring linked to an indole structure via an ethane dione moiety, contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C22H25N3O2 |

| Molecular Weight | 374.5 g/mol |

| Melting Point | Not specified |

| Solubility | Not specified |

The biological activity of this compound is likely mediated through its interaction with specific enzymes or receptors involved in cellular pathways. The presence of both the piperidine and indole structures enhances binding affinity and specificity towards these targets, potentially resulting in therapeutic effects such as:

- Anticancer Activity : Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation.

- Neuroprotective Effects : The compound may exhibit neuroprotective properties by modulating neurotransmitter systems, particularly through interactions with acetylcholinesterase (AChE) and other related enzymes.

Anticancer Activity

Recent studies have explored the anticancer potential of indole-based compounds. For instance, derivatives of indole have been shown to inhibit tumor growth in various cancer models. A study demonstrated that compounds with similar structural features could induce apoptosis in cancer cells by activating intrinsic pathways .

Neuroprotective Properties

Research has indicated that compounds containing piperidine and indole structures can inhibit AChE activity, potentially enhancing cholinergic transmission. This effect is particularly relevant for neurodegenerative diseases like Alzheimer's. A retrospective study found that certain indole derivatives improved cognitive function in animal models by increasing acetylcholine availability .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Piperidine Ring : Starting from a benzylamine derivative.

- Indole Synthesis : Using Fischer indole synthesis techniques.

- Coupling Reaction : Final condensation using reagents like acetic anhydride.

The characterization of this compound is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its structural integrity and purity.

Propiedades

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O2/c25-21(19-15-23-20-9-5-4-8-18(19)20)22(26)24-12-10-17(11-13-24)14-16-6-2-1-3-7-16/h1-9,15,17,23H,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVZOYAGTQZSRIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=CC=CC=C2)C(=O)C(=O)C3=CNC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.